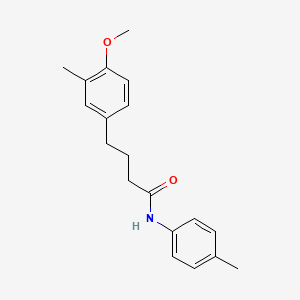
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in recent years due to its potent effects on the endocannabinoid system. The compound is often used in scientific research to study the mechanisms of action of cannabinoids and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide are similar to those of other cannabinoids. It has been found to induce analgesia, reduce inflammation, and modulate the immune system. It also exhibits anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide in lab experiments is its potent activity at the CB1 and CB2 receptors. This allows researchers to study the mechanisms of action of cannabinoids and their potential therapeutic applications. However, one of the limitations of using N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide is its potential for abuse and dependence, which can make it difficult to conduct experiments in a controlled setting.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide and other synthetic cannabinoids. One area of research is the development of new compounds that exhibit more selective activity at the CB1 and CB2 receptors. Another area of research is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various conditions such as chronic pain, anxiety, and inflammation. Additionally, there is a need for further research into the potential adverse effects of synthetic cannabinoids and their long-term effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-fluoroaniline with 2-bromo-1-(1H-indol-1-yl)ethanone to form the intermediate compound. This is then treated with acetic anhydride and triethylamine to yield the final product, N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit potent agonistic activity at the CB1 and CB2 receptors, which are part of the endocannabinoid system. This makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFVOTJXXZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)
![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)